molecular formula C18H20N2O5 B11421148 ethyl 4-[(1,3-benzodioxol-5-ylamino)carbonyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

ethyl 4-[(1,3-benzodioxol-5-ylamino)carbonyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11421148
M. Wt: 344.4 g/mol
InChI Key: RYEIRBYZHNXPLA-UHFFFAOYSA-N
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Description

ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a benzodioxole moiety, a pyrrole ring, and an ethyl ester group. It is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety:

    Synthesis of the Pyrrole Ring: The pyrrole ring is synthesized through a series of reactions, including bromination and amination.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylcarbamoyl)-1,3,5-trimethylpyrrole-2-carboxylate

InChI

InChI=1S/C18H20N2O5/c1-5-23-18(22)16-10(2)15(11(3)20(16)4)17(21)19-12-6-7-13-14(8-12)25-9-24-13/h6-8H,5,9H2,1-4H3,(H,19,21)

InChI Key

RYEIRBYZHNXPLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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